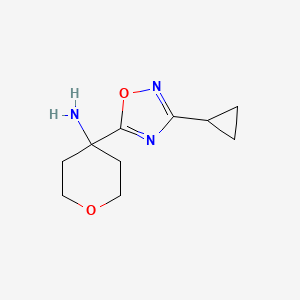

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

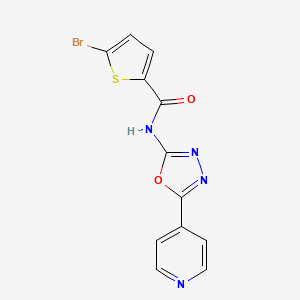

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” is a chemical compound with the molecular formula C10H15N3O2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a core structure in the compound, can be achieved through the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . This reaction can be carried out in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring attached to a cyclopropyl group and an oxan-4-amine group . The InChI code for this compound is 1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 . An intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond has been revealed in the structure .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 209.25 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthetic Procedures and Pharmacological Activities

1,2,4-Oxadiazoles are five-membered heterocyclic structures containing one oxygen and two nitrogen atoms. The synthesis process usually involves converting cyanide to hydroxylamine followed by a 1,3-dipolar cycloaddition reaction. This structure acts as a bioisostere for carboxylic acid and carboxamide groups, leading to its evaluation for a wide range of medicinal applications due to its structural similarity to these functional groups (Aggarwal, Goyal, & Kaur, 2020).

Medicinal Chemistry and Bioisosteric Replacements

Oxadiazoles are often incorporated into drug-like molecules as bioisosteric replacements for ester and amide functionalities, aiming to enhance the pharmacokinetic properties of pharmaceutical compounds. They are present in different regioisomeric forms, with significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility observed between the 1,2,4- and 1,3,4-oxadiazole isomers, favoring the 1,3,4-oxadiazole isomers (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Synthetic Approaches for Oxadiazole Derivatives

Various synthetic approaches enable the formation of 1,2,4-oxadiazole derivatives, including copper-catalyzed cascade annulation of amidines and methylarenes. This method represents a straightforward protocol, utilizing atom- and step-economy principles, and it demonstrates good functional group tolerance and operational simplicity. Such methodologies facilitate the preparation of oxadiazole derivatives from readily available materials (Guo, Huang, Ji, Wu, & Jiang, 2015).

Anticancer Activity of Oxadiazole Derivatives

Oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity. This highlights the potential of oxadiazole-based compounds in the development of new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c11-10(3-5-14-6-4-10)9-12-8(13-15-9)7-1-2-7/h7H,1-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFLJOBDVHPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3(CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2966633.png)

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![N-(2,4-difluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966641.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)